3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
描述
属性
IUPAC Name |
3,3,3-trifluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZKZAXVPLWDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3,3,3-Trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound and related derivatives.
Chemical Structure
The compound can be broken down into several key components:
- Trifluoromethyl group : Known for enhancing biological activity.
- Furan ring : Contributes to the compound's pharmacological properties.
- Pyrazole moiety : Associated with various biological activities including anti-inflammatory and antitumor effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazole ring.
- Introduction of the furan substituent.
- Sulfonamide formation.
Antitumor Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antitumor activity. For instance:
- Pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties through mechanisms such as:
- Inhibition of nitric oxide production in macrophages.
Antimicrobial Activity
Studies on related pyrazole derivatives have shown promising antimicrobial effects against various pathogens. For example:
- A series of pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Furan and Pyrazole Substituents : Their positions and electronic properties significantly influence the potency against specific biological targets.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Evaluation : A study on pyrazole derivatives indicated that modifications at the furan position could enhance selectivity towards cancer cells .
- Inflammatory Response : Research demonstrated that certain pyrazole derivatives could effectively reduce inflammatory markers in vitro .
Research Findings Summary Table
| Property | Findings |
|---|---|
| Antitumor Activity | Inhibition of BRAF(V600E) and other cancer-related pathways |
| Anti-inflammatory | Reduction of nitric oxide production in macrophages |
| Antimicrobial | Moderate to excellent activity against phytopathogenic fungi |
| SAR Insights | Trifluoromethyl enhances activity; furan/pyrazole positioning critical |
相似化合物的比较
Table 1: Structural Comparison of Trifluoro-Sulfonamide Derivatives
Pyrazole-Based Sulfonamides
Pyrazole sulfonamides are prevalent in drug discovery due to their tunable electronic and steric properties. A notable analogue, 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (CAS: 1006994-26-8, ), shares a pyrazole core but substitutes the furan with a nitro group and employs a longer propyl chain.
Table 2: Substituent Effects on Pyrazole Sulfonamides
Heterocyclic Sulfonamide Derivatives
Sulfonamides fused with diverse heterocycles, such as chromen or pyrazolo-pyrimidine (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, ), highlight the role of extended aromatic systems in modulating bioactivity.
Table 3: Physicochemical Properties
Research Implications and Gaps
While structural parallels exist, pharmacological data for the target compound (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence. Empirical studies are needed to validate hypotheses regarding its bioactivity, especially compared to patented analogues with documented efficacy in kinase inhibition or antiviral assays . Synthetic routes, such as those in , may offer pathways for scalable production, but optimization for yield and purity remains unexplored.
常见问题
Q. What is the synthetic rationale for incorporating a trifluoromethyl group in the sulfonamide moiety of this compound?
The trifluoromethyl (-CF₃) group enhances chemical stability and lipophilicity, improving membrane permeability and resistance to metabolic degradation. Its electron-withdrawing nature also modulates electronic properties of adjacent functional groups (e.g., sulfonamide), potentially enhancing interactions with biological targets like enzymes or receptors .
Q. How does the furan-pyrazole system influence the compound’s electronic properties and reactivity?
The furan ring contributes π-electron density, while the pyrazole ring acts as a hydrogen-bond acceptor/donor. Together, they create a conjugated system that stabilizes charge distribution, as evidenced by crystallographic studies showing dihedral angles (e.g., 31.1° between furan and pyrazole rings) that impact intramolecular interactions . This conjugation affects reactivity in nucleophilic substitution or cycloaddition reactions during synthesis .
Q. What spectroscopic methods are critical for verifying the compound’s structural integrity post-synthesis?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups on pyrazole, furan protons).
- FT-IR : Identification of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations.
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between aromatic systems) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in bioactivity across structurally similar analogs?
Crystallography reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for target binding. For example, the sulfonamide group in related compounds forms hydrogen bonds with pyrazole-N or solvent molecules, creating supramolecular chains that may influence solubility and bioavailability. Comparing such data with bioassay results can clarify why trifluoromethyl analogs exhibit higher activity than non-fluorinated counterparts .
Q. What strategies optimize reaction yields during the coupling of sulfonamide and pyrazole intermediates?
- Solvent selection : Ethanol or DMF under reflux improves solubility of intermediates (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) .
- Catalysis : Use of p-toluenesulfonic acid (PTSA) accelerates condensation reactions.
- Purification : Recrystallization from ethanol removes unreacted starting materials, achieving yields >70% .
Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s interaction with COX-2 or other inflammatory targets?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Docking studies with COX-2 (PDB: 5KIR) suggest the trifluoromethyl group occupies a hydrophobic pocket, while the sulfonamide interacts with Arg120 via hydrogen bonding. Validation requires correlating computational data with in vitro inhibition assays .
Methodological Challenges
Q. How can researchers address poor solubility in aqueous media during in vitro testing?
- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion.
- Salt formation : Convert sulfonamide to sodium salts for enhanced hydrophilicity .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Standardized protocols : Strict control of reaction time, temperature, and stoichiometry during synthesis.
- QC metrics : Enforce ≥95% purity (HPLC) and consistent melting points (e.g., 467–468 K for analogs) .
- Replicates : Use triplicate assays with positive/negative controls to normalize inter-experimental variance .
Data Contradiction Analysis
Q. Why do some analogs with similar structures exhibit divergent antimicrobial vs. anti-inflammatory activities?
Structural nuances, such as the position of the trifluoromethyl group or substituents on the pyrazole ring, alter target specificity. For example, analogs with para-substituted aryl groups show stronger COX-2 inhibition, while ortho-substituted derivatives disrupt bacterial membrane proteins .
Q. How to reconcile discrepancies between in silico predictions and empirical bioactivity data?
- Re-evaluate force fields : Adjust docking parameters (e.g., solvation effects, protonation states).
- Metabolic stability assays : Test for rapid degradation (e.g., cytochrome P450 metabolism) that reduces observed activity.
- Synchrotron studies : Resolve protein-ligand interactions at atomic resolution to validate docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
